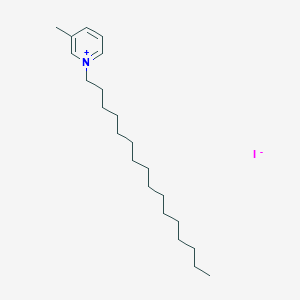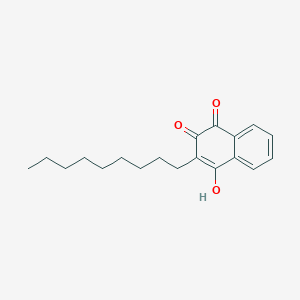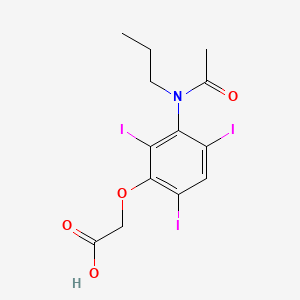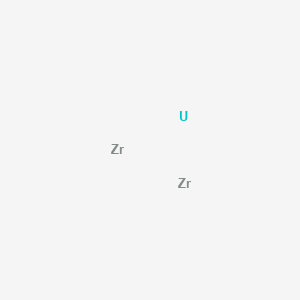
Uranium--zirconium (1/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uranium-zirconium (1/2) is a binary alloy composed of uranium and zirconium in a 1:2 ratio. This compound is significant in the field of nuclear materials, particularly for its application in advanced fast reactors. The alloy exhibits unique properties due to the combination of uranium’s high atomic weight and zirconium’s excellent corrosion resistance and mechanical strength .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Uranium-zirconium alloys are typically prepared through arc-melting or powder metallurgy techniques. In arc-melting, uranium and zirconium metals are melted together in an inert atmosphere to prevent oxidation. The molten mixture is then rapidly cooled to form the alloy . Powder metallurgy involves mixing uranium and zirconium powders, compacting them, and then sintering at high temperatures to achieve the desired alloy composition .
Industrial Production Methods: Industrial production of uranium-zirconium alloys often involves the use of high-purity uranium and zirconium metals. The metals are melted in a vacuum or inert gas atmosphere to avoid contamination. The molten alloy is cast into ingots, which are then processed through rolling or extrusion to achieve the desired shape and size .
Análisis De Reacciones Químicas
Types of Reactions: Uranium-zirconium alloys undergo various chemical reactions, including oxidation, reduction, and phase transformations. Oxidation occurs when the alloy is exposed to oxygen or water vapor at high temperatures, forming uranium oxides and zirconium oxides . Reduction reactions can occur in the presence of reducing agents like hydrogen, leading to the formation of uranium hydrides and zirconium hydrides .
Common Reagents and Conditions:
Oxidation: Oxygen or water vapor at temperatures above 900 K.
Reduction: Hydrogen gas at elevated temperatures.
Phase Transformations: High-temperature annealing to induce phase changes between body-centered cubic and other crystal structures.
Major Products:
Oxidation: Uranium dioxide (UO₂), zirconium dioxide (ZrO₂).
Reduction: Uranium hydride (UH₃), zirconium hydride (ZrH₂).
Aplicaciones Científicas De Investigación
Uranium-zirconium alloys have extensive applications in scientific research, particularly in the field of nuclear energy. They are used as fuel materials in advanced fast reactors due to their high thermal conductivity and compatibility with liquid sodium coolants . Additionally, these alloys are studied for their potential use in space nuclear power systems and research reactors . The unique properties of uranium-zirconium alloys make them suitable for high-temperature applications and radiation environments .
Mecanismo De Acción
The mechanism of action of uranium-zirconium alloys in nuclear reactors involves their ability to sustain nuclear fission reactions. Uranium atoms undergo fission when bombarded with neutrons, releasing a significant amount of energy. Zirconium acts as a structural material, providing mechanical strength and corrosion resistance. The alloy’s high thermal conductivity ensures efficient heat transfer, while its phase stability at high temperatures maintains structural integrity .
Comparación Con Compuestos Similares
Uranium-Molybdenum (1/2): Similar to uranium-zirconium, this alloy is used in nuclear reactors but has different thermal and mechanical properties.
Uranium-Silicon (1/2): Used in nuclear fuel applications, offering high thermal conductivity and stability.
Uniqueness: Uranium-zirconium alloys are unique due to their combination of high atomic weight, excellent corrosion resistance, and mechanical strength. This makes them particularly suitable for advanced fast reactors and high-temperature applications .
Propiedades
Número CAS |
12166-76-6 |
|---|---|
Fórmula molecular |
UZr2 |
Peso molecular |
420.48 g/mol |
Nombre IUPAC |
uranium;zirconium |
InChI |
InChI=1S/U.2Zr |
Clave InChI |
NBWXXYPQEPQUSB-UHFFFAOYSA-N |
SMILES canónico |
[Zr].[Zr].[U] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Bicyclo[2.2.1]hept-2-yl-3-methylurea](/img/structure/B14710709.png)
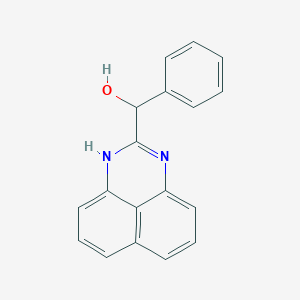
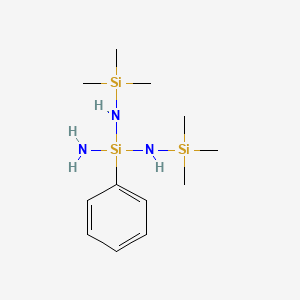
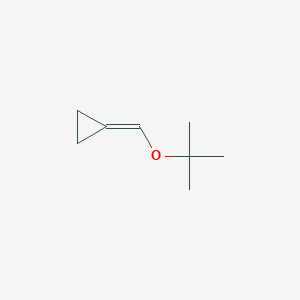
![2-Ethyl-2,3-dihydroimidazo[2,1-a]phthalazine](/img/structure/B14710739.png)
![[{2-[(Carboxymethyl)amino]ethyl}(phosphonomethyl)amino]acetic acid](/img/structure/B14710742.png)
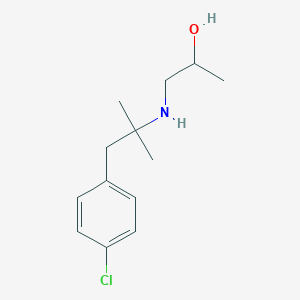

![3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14710758.png)

![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14710768.png)
